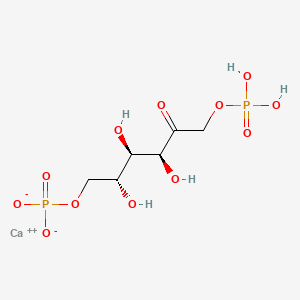
D-果糖-1,6-二磷酸钙盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructose-1,6-diphosphate calcium salt is a useful research compound. Its molecular formula is C6H12CaO12P2 and its molecular weight is 378.176. The purity is usually 95%.
BenchChem offers high-quality Fructose-1,6-diphosphate calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose-1,6-diphosphate calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是关于 D-果糖-1,6-二磷酸钙盐在科学研究应用方面的全面分析,重点关注其独特的应用:
糖酵解增强
D-果糖-1,6-二磷酸钙盐对糖酵解至关重要,与腺嘌呤核苷酸相关联,调节催化糖酵解限速步骤之一的 6-磷酸果糖激酶 (Pfks) .
酶调节
它作为丙酮酸激酶和 NAD±依赖性 L-(+)-乳酸脱氢酶等酶的变构激活剂,并抑制乙酸激酶 .
酶表征的底物
用作识别和表征酶(如果糖-1,6-二磷酸醛缩酶和果糖-1,6-二磷酸酶)的底物 .
药代动力学
FDP (果糖-1,6-二磷酸) 的药代动力学研究由于内源性干扰而很复杂。 需要高剂量才能实现 FDP 血浆浓度的显着升高 .
器官保护
农业生长促进
作用机制
Target of Action
D-Fructose-1,6-diphosphate calcium salt (F1,6BP) primarily targets the enzymes involved in the glycolytic pathway . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks), the enzymes that catalyze one of the rate-limiting steps of glycolysis .
Mode of Action
F1,6BP interacts with its targets and results in changes in the glycolytic pathway. It has been shown to attenuate voltage-activated calcium currents in hippocampal slices, which may explain its anticonvulsant action .
Biochemical Pathways
F1,6BP plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate . It is a potent stimulator of the pentose-phosphate pathway (PPP), a branching metabolic pathway stemming off glycolysis . The compound also affects excitatory and inhibitory synapses differently, causing a moderate reduction in GABA A receptor-mediated current .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in water . This solubility suggests that it could have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of F1,6BP results in the blocking of epileptiform activity via a previously unrecognized extracellular effect on voltage-activated calcium currents . This provides new insight into the metabolic control of neural excitability.
Action Environment
The action, efficacy, and stability of F1,6BP can be influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the body . Additionally, the compound’s effectiveness in blocking epileptiform activity suggests that it could be influenced by the neural environment .
生化分析
Biochemical Properties
D-Fructose-1,6-diphosphate calcium salt is an essential intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway . It interacts with several enzymes, including 6-phosphofructokinases, which catalyze one of the rate-limiting steps of glycolysis . This compound also interacts with adenine nucleotides, which regulate these enzymes . The nature of these interactions is primarily regulatory, ensuring the efficient flow of metabolites through the glycolytic pathway.
Cellular Effects
D-Fructose-1,6-diphosphate calcium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . These interactions enhance the efficiency of glycolysis and energy production within cells. Additionally, D-Fructose-1,6-diphosphate calcium salt can inhibit acetate kinase, further influencing cellular metabolic pathways .
Molecular Mechanism
At the molecular level, D-Fructose-1,6-diphosphate calcium salt exerts its effects through binding interactions with key glycolytic enzymes . It activates 6-phosphofructokinases by binding to adenine nucleotides, which enhances the enzyme’s activity . This activation is crucial for maintaining the rate of glycolysis. Additionally, D-Fructose-1,6-diphosphate calcium salt can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Fructose-1,6-diphosphate calcium salt can change over time due to its stability and degradation . The compound is generally stable when stored in a cool, dry place away from strong oxidizing agents, acids, and bases . Long-term studies have shown that D-Fructose-1,6-diphosphate calcium salt can maintain its activity and influence on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of D-Fructose-1,6-diphosphate calcium salt vary with different dosages in animal models . At low doses, the compound enhances glycolysis and energy production without causing adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal discomfort and potential allergic reactions . These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
D-Fructose-1,6-diphosphate calcium salt is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . It acts as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are critical intermediates in these pathways . The compound also serves as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase .
Transport and Distribution
Within cells, D-Fructose-1,6-diphosphate calcium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where glycolysis and other metabolic processes occur. The compound’s solubility in water aids in its efficient transport and distribution within cellular compartments .
Subcellular Localization
D-Fructose-1,6-diphosphate calcium salt is primarily localized in the cytoplasm, where glycolysis takes place . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules involved in metabolic processes. The compound’s targeting signals and post-translational modifications ensure its proper localization within the cell .
属性
IUPAC Name |
calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUINQIXDJNFJN-BAOOBMCLSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

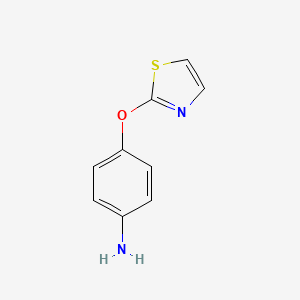
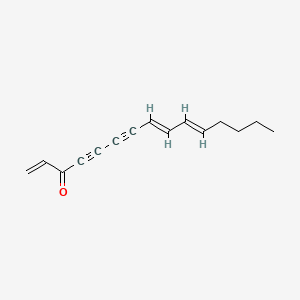
![methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B561149.png)
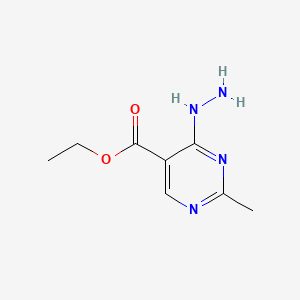
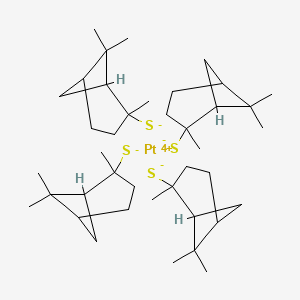

![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)
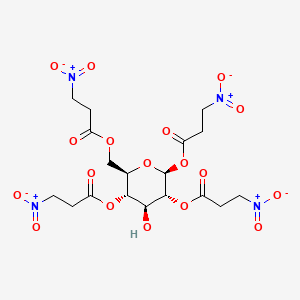
![disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B561165.png)
